Ralmitaront

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

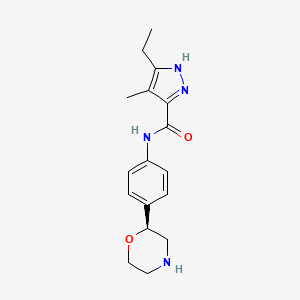

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-4-methyl-N-[4-[(2S)-morpholin-2-yl]phenyl]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-3-14-11(2)16(21-20-14)17(22)19-13-6-4-12(5-7-13)15-10-18-8-9-23-15/h4-7,15,18H,3,8-10H2,1-2H3,(H,19,22)(H,20,21)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHXGKRFUPEPFM-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)C(=O)NC2=CC=C(C=C2)C3CNCCO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C(=NN1)C(=O)NC2=CC=C(C=C2)[C@H]3CNCCO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336976 | |

| Record name | Ralmitaront | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2133417-13-5 | |

| Record name | Ralmitaront [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2133417135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ralmitaront | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RALMITARONT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA8MW1Q80P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Ralmitaront: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralmitaront (RG-7906, RO-6889450) is an investigational drug that was under development for the treatment of schizophrenia.[1] It represents a novel class of antipsychotics that acts as a partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1] Unlike conventional antipsychotics that primarily target dopamine D2 receptors, this compound's mechanism of action is centered on the modulation of monoaminergic systems through TAAR1 activation, offering a potentially different approach to managing schizophrenia symptoms.[2][3] Although clinical trials with this compound were discontinued due to a lack of efficacy, a thorough understanding of its mechanism of action remains valuable for the ongoing development of TAAR1-targeted therapeutics.[1] This guide provides a detailed technical overview of this compound's core mechanism, supported by available quantitative data, experimental methodologies, and visual representations of its molecular interactions and signaling pathways.

Molecular Target: Trace Amine-Associated Receptor 1 (TAAR1)

The primary molecular target of this compound is the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) that is activated by endogenous trace amines such as β-phenylethylamine, tyramine, and octopamine. TAAR1 is expressed in key brain regions involved in the pathophysiology of schizophrenia, including the ventral tegmental area (VTA), dorsal raphe nucleus, and prefrontal cortex. Its activation modulates the activity of dopamine, serotonin, and glutamate neurotransmitter systems. This compound is characterized as a partial agonist at the human TAAR1.

Quantitative Pharmacological Data

The following table summarizes the available in vitro and in vivo quantitative data for this compound.

| Parameter | Value | Species/System | Assay Type | Reference |

| EC50 | 110.4 nM | Human | cAMP accumulation assay | |

| Emax (vs. β-PEA) | 40.1% | Human | cAMP accumulation assay | |

| G Protein Recruitment Efficacy | Lower than ulotaront | Not specified | Luciferase complementation-based G protein recruitment assay | |

| cAMP Accumulation Efficacy | Lower than ulotaront | HEK293T cells expressing hTAAR1 | cAMP accumulation assay | |

| GIRK Activation Efficacy | Lower than ulotaront | Not specified | G protein-coupled inward rectifier potassium channel activation assay | |

| Reduction in Dopamine Synthesis Capacity (alone) | 44% | Mice | [18F]DOPA PET | |

| Reduction in Dopamine Synthesis Capacity (with cocaine) | 50% | Mice | [18F]DOPA PET |

Core Mechanism of Action: TAAR1 Partial Agonism and Downstream Signaling

As a partial agonist, this compound binds to and activates TAAR1, but with lower intrinsic efficacy compared to a full agonist. This activation initiates a cascade of intracellular signaling events.

G Protein Coupling and Second Messenger Systems

TAAR1 is known to couple to multiple G protein subtypes, leading to diverse downstream effects. The primary signaling pathway involves the activation of Gαs, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. However, studies have also indicated that TAAR1 can couple to Gαq and Gαi, and even Gα13, which activates the RhoA signaling pathway. The partial agonism of this compound results in a submaximal activation of these pathways compared to endogenous full agonists.

Modulation of Dopaminergic and Glutamatergic Systems

The therapeutic rationale for targeting TAAR1 in schizophrenia stems from its ability to modulate the key neurotransmitter systems implicated in the disease's pathophysiology: dopamine and glutamate.

-

Dopamine System: Activation of TAAR1 in the VTA has been shown to reduce the firing rate of dopamine neurons. This effect is thought to be mediated, in part, by the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane. Furthermore, preclinical studies with this compound have demonstrated a significant reduction in presynaptic dopamine synthesis capacity in the striatum. This modulation of the dopaminergic system is hypothesized to alleviate the positive symptoms of schizophrenia, which are associated with hyperdopaminergia in the mesolimbic pathway.

-

Glutamate System: TAAR1 activation is also believed to enhance the function of the prefrontal cortex, a brain region where hypofunction of the glutamatergic system is implicated in the negative and cognitive symptoms of schizophrenia. By modulating glutamate release and receptor function, TAAR1 agonists like this compound were expected to address these difficult-to-treat symptom domains.

Experimental Protocols

In Vitro Assays for TAAR1 Activity

The following methodologies were employed in the comparative in vitro characterization of this compound:

-

Luciferase Complementation-Based G Protein Recruitment Assay: This assay measures the interaction between the GPCR (TAAR1) and G proteins upon agonist stimulation. The receptor is tagged with a small subunit of a luciferase enzyme (SmBiT), and the G protein is tagged with the large subunit (LgBiT). Agonist binding brings the two subunits into proximity, reconstituting a functional luciferase that produces a luminescent signal. The potency and efficacy of this compound in recruiting different G protein subtypes were quantified by measuring the luminescence intensity at various drug concentrations.

-

cAMP Accumulation Assay: Human Embryonic Kidney (HEK) 293T cells stably expressing human TAAR1 were used. Cells were stimulated with different concentrations of this compound in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation. The intracellular cAMP levels were then measured using a competitive immunoassay or a reporter gene assay. This method quantifies the functional consequence of Gαs activation.

-

G Protein-Coupled Inward Rectifier Potassium (GIRK) Channel Activation Assay: This electrophysiological assay assesses the activation of Gαi/o signaling pathways. Agonist binding to a Gαi/o-coupled receptor leads to the dissociation of the Gβγ subunit, which then directly activates GIRK channels, resulting in an outward potassium current and membrane hyperpolarization. The activity of this compound was measured by recording these currents in cells co-expressing TAAR1 and GIRK channels.

References

Ralmitaront: A Technical Overview of its TAAR1 Partial Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralmitaront (RO6889450) is a potent and orally active partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1][2] Developed by Hoffmann-La Roche, it was investigated as a novel antipsychotic agent for the treatment of schizophrenia and schizoaffective disorder.[2][3] Unlike conventional antipsychotics that primarily target dopamine D2 receptors, this compound's mechanism of action is centered on the modulation of TAAR1, a G-protein coupled receptor involved in regulating monoaminergic systems.[4] This technical guide provides a comprehensive overview of this compound's TAAR1 partial agonist activity, summarizing key quantitative data, experimental protocols, and signaling pathways. Despite showing promise in preclinical models, phase II clinical trials for this compound were discontinued due to a lack of efficacy.

Quantitative Pharmacology

The following tables summarize the in vitro pharmacological data for this compound, focusing on its activity at TAAR1 and its selectivity over other key receptors implicated in psychosis.

Table 1: TAAR1 Agonist Activity of this compound

| Parameter | Value | Species | Assay System | Reference |

| EC50 | 110.4 nM | Human | cAMP Accumulation Assay | |

| Emax | 40.1% (relative to β-phenethylamine) | Human | cAMP Accumulation Assay |

Table 2: Receptor Selectivity Profile of this compound

| Receptor | Activity | Assay System | Reference |

| 5-HT1A | No detectable activity | cAMP Assay, GIRK Channel Activation Assay | |

| Dopamine D2 | No detectable activity | NanoBiT miniGαi Assay, cAMP Assay, GIRK Channel Activation Assay |

Experimental Protocols

The following sections detail the methodologies used in the key experiments cited in this guide.

cAMP Accumulation Assay

This assay is a fundamental method for determining the functional activity of Gs or Gi-coupled GPCRs like TAAR1.

-

Cell Line: HEK293T cells stably expressing human TAAR1 and a GloSensor 22F cAMP biosensor.

-

Principle: The GloSensor 22F is a genetically encoded biosensor that produces a luminescent signal in the presence of cAMP. Agonist activation of TAAR1 (a Gs-coupled receptor) leads to an increase in intracellular cAMP, resulting in a quantifiable light output.

-

Protocol Outline:

-

HEK293T cells expressing hTAAR1 and GloSensor 22F are plated in a multi-well format.

-

Cells are incubated with varying concentrations of this compound.

-

Following a defined incubation period, luminescence is measured using a luminometer.

-

Data is normalized to a reference agonist (e.g., β-phenethylamine) to determine Emax and EC50 values are calculated from the concentration-response curve.

-

G Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Activation Assay

This electrophysiological assay is used to assess Gi/o-coupled receptor activation.

-

System: Xenopus oocytes co-expressing the target receptor (e.g., 5-HT1A or D2) and GIRK1/4 channel subunits.

-

Principle: Activation of Gi/o-coupled receptors leads to the dissociation of Gβγ subunits, which directly bind to and open GIRK channels, resulting in a measurable inward potassium current.

-

Protocol Outline:

-

Oocytes are injected with cRNA for the receptor of interest and GIRK1/4 subunits.

-

After a period of expression, oocytes are voltage-clamped.

-

This compound is applied to the oocyte, and any resulting inward current is recorded.

-

The lack of a current in the presence of high concentrations of this compound indicates no detectable agonist activity at the tested Gi/o-coupled receptor.

-

Signaling Pathways

This compound's partial agonism at TAAR1 initiates a cascade of intracellular signaling events. While TAAR1 is primarily known to couple to Gαs, leading to cAMP production, there is evidence that it can also signal through other G protein subtypes.

TAAR1-Mediated Signaling

Upon binding of this compound, TAAR1 undergoes a conformational change, facilitating its interaction with heterotrimeric G proteins. Research suggests that TAAR1, when activated by compounds including this compound, can engage with Gq and Gi signaling pathways in addition to the canonical Gs pathway. The Gs and Gq signaling pathways are considered beneficial for the treatment of psychosis, while Gi signaling is thought to be counterproductive.

Preclinical and Clinical Insights

In rodent models, this compound demonstrated antipsychotic, cognitive-enhancing, and antidepressant-like effects. Furthermore, studies using [18F]DOPA PET in mice showed that this compound can reduce presynaptic dopamine synthesis capacity, suggesting a potential mechanism for mitigating hyperdopaminergia, a key feature of psychosis.

Despite these promising preclinical findings, this compound did not demonstrate significant efficacy in Phase II clinical trials for either acute psychosis or negative symptoms in schizophrenia, leading to the discontinuation of its development.

Conclusion

This compound is a selective TAAR1 partial agonist with a well-characterized in vitro pharmacological profile. Its mechanism of action, distinct from traditional antipsychotics, offered a novel approach to treating schizophrenia. However, the lack of clinical efficacy highlights the challenges in translating preclinical findings in this complex disorder to human patients. The data and methodologies presented in this guide provide a comprehensive technical resource for researchers in the field of neuropsychopharmacology and drug development.

References

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Ralmitaront

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ralmitaront (also known as RG-7906 or RO-6889450) is a potent and selective partial agonist of the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor implicated in the modulation of monoaminergic systems.[1][2] Developed by Hoffmann-La Roche, this compound was investigated for the treatment of schizophrenia and schizoaffective disorder.[1][3] Although clinical trials were ultimately discontinued due to a lack of efficacy, the study of this compound has provided valuable insights into the pharmacology of TAAR1 agonists and their potential as therapeutic agents for neuropsychiatric disorders.[3] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a pyrazole carboxamide derivative with the systematic IUPAC name 5-Ethyl-4-methyl-N-[4-[(2S)-morpholin-2-yl]phenyl]-1H-pyrazole-3-carboxamide. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C17H22N4O2 | |

| Molar Mass | 314.389 g·mol−1 | |

| CAS Number | 2133417-13-5 | |

| SMILES | CCC1=C(C(=NN1)C(=O)NC2=CC=C(C=C2)[C@H]3CNCCO3)C | |

| InChIKey | XHHXGKRFUPEPFM-OAHLLOKOSA-N |

Synthesis of this compound

The synthesis of this compound is detailed in patent WO2017157873A1. The key steps involve the formation of the pyrazole ring, followed by amide coupling with the morpholinylphenyl amine moiety.

Experimental Protocol:

A detailed, step-by-step synthesis as described in the patent is outlined below:

Step a: Synthesis of tert-butyl (2S)-2-[4-[(5-ethyl-4-methyl-lH-pyrazole-3-carbonyl)amino]phenyl]morpholine-4-carboxylate

To a solution of 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid in a suitable solvent such as dichloromethane, a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as N,N-diisopropylethylamine are added. This is followed by the addition of tert-butyl (2S)-2-(4-aminophenyl)morpholine-4-carboxylate. The reaction mixture is stirred at room temperature until completion.

Step b: Deprotection to yield 5-ethyl-4-methyl-N-[4-[(2S)-morpholin-2-yl]phenyl]-lH-pyrazole-3-carboxamide (this compound)

The product from step (a) is dissolved in a mixture of acetonitrile and water. Trifluoroacetic acid is added, and the reaction mixture is heated to 80°C for 3 hours. After completion, the reaction mixture is poured into an aqueous solution of sodium hydroxide and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under vacuum. The crude product is then purified by flash column chromatography to yield this compound as an off-white solid.

In Vitro Pharmacology

This compound is a partial agonist at the human TAAR1 receptor. Its in vitro pharmacological profile has been characterized in various assays.

| Parameter | Value | Assay System | Reference |

| EC50 at hTAAR1 | 110.4 nM | cAMP accumulation assay | |

| Efficacy at hTAAR1 | Lower than ulotaront | G protein recruitment, cAMP accumulation, and GIRK activation assays | |

| Binding Kinetics at hTAAR1 | Slower than ulotaront | Not specified | |

| Activity at 5-HT1A Receptor | No detectable activity | NanoBiT, cAMP, and GIRK assays | |

| Activity at D2 Receptor | No detectable activity | NanoBiT, cAMP, and GIRK assays |

Experimental Protocols:

cAMP Accumulation Assay:

HEK293T cells expressing the human TAAR1 receptor and a GloSensor 22F cAMP biosensor are used. Cells are incubated with varying concentrations of this compound. The change in luminescence, which is inversely proportional to cAMP levels, is measured at a specific time point (e.g., 40 minutes) after agonist addition.

G Protein Recruitment Assay (NanoBiT):

This assay measures the recruitment of a G protein subunit (e.g., LgBiT-miniGαi) to the TAAR1 receptor tagged with SmBiT. Upon agonist binding, the proximity of the two NanoBiT subunits results in a luminescent signal that is proportional to the extent of G protein recruitment.

G Protein-Coupled Inwardly-Rectifying Potassium (GIRK) Channel Activation Assay:

Xenopus oocytes are co-injected with cRNAs for the TAAR1 receptor and GIRK1/4 channels. The activation of the receptor by an agonist leads to the opening of the GIRK channels, resulting in an inward potassium current that can be measured using a two-electrode voltage clamp.

In Vivo Pharmacology

Preclinical studies in animal models have demonstrated the effects of this compound on dopamine synthesis and behavior.

| Study | Animal Model | Dose | Effect | Reference |

| Dopamine Synthesis Capacity | Naïve Mice | 3 mg/kg, i.p. | 44% reduction in KiMod for [18F]DOPA | |

| Dopamine Synthesis Capacity | Cocaine-Treated Mice | 3 mg/kg, i.p. (pretreatment) | 50% reduction in KiMod for [18F]DOPA |

Experimental Protocol:

[18F]DOPA PET Imaging in Mice:

Mice are administered this compound (3 mg/kg, i.p.) or vehicle. In some experiments, this is followed by an injection of cocaine (20 mg/kg, i.p.). Subsequently, the radiotracer [18F]DOPA is injected intravenously, and a dynamic PET scan is performed to measure the rate of dopamine synthesis (KiMod) in the striatum.

Signaling Pathways and Experimental Workflows

The activation of TAAR1 by agonists like this compound initiates a cascade of intracellular signaling events. These pathways and typical experimental workflows for studying such compounds are illustrated below.

Caption: TAAR1 Signaling Pathway.

References

Preclinical Pharmacology of Ralmitaront: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralmitaront (RO6889450) is an investigational drug that was developed for the treatment of schizophrenia and schizoaffective disorder.[1] It acts as a partial agonist at the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor implicated in the modulation of dopaminergic, serotonergic, and glutamatergic neurotransmission.[1][2] Unlike conventional antipsychotics that primarily target dopamine D2 receptors, this compound's mechanism of action offered the potential for a novel therapeutic approach with a reduced burden of motor and metabolic side effects.[2] However, Phase II clinical trials for both acute psychotic symptoms and negative symptoms of schizophrenia were discontinued due to a lack of efficacy.[1] This technical guide provides a comprehensive overview of the publicly available preclinical pharmacology of this compound, summarizing key in vitro and in vivo data, and detailing the experimental protocols used in its evaluation.

Core Pharmacological Profile

In Vitro Pharmacology

This compound's in vitro profile is characterized by its partial agonist activity at the TAAR1 receptor. Comparative studies with another TAAR1 agonist, ulotaront, have revealed important distinctions in their pharmacological properties.

Receptor Binding and Functional Activity

| Receptor/Assay | Parameter | This compound | Ulotaront | Reference Compound | Species | Notes |

| TAAR1 | EC₅₀ (cAMP Assay) | 110.4 nM | 180.0 nM | β-PEA (EC₅₀ = 80.6 nM) | Human | |

| Emax (cAMP Assay) | 40.1% | 109.07% | β-PEA (Emax = 100%) | Human | This compound demonstrates partial agonism. | |

| Gαs Recruitment (NanoBiT) | Lower Efficacy | Higher Efficacy | p-tyramine | Human | This compound showed slower binding kinetics. | |

| GIRK Activation | pEC₅₀ = 5.38 ± 0.24 | pEC₅₀ = 6.42 ± 0.10 | p-tyramine (pEC₅₀ = 6.09 ± 0.05) | Human | This compound was less potent and showed lower relative efficacy (0.63 ± 0.08 vs. 0.91 ± 0.04 for ulotaront, compared to p-tyramine). | |

| 5-HT₁A Receptor | Gαi Recruitment (NanoBiT) | No detectable activity | Partial Agonist | 5-HT | Human | No consistent increase in luminescence was observed with this compound at concentrations up to 300 µM. |

| cAMP Inhibition | No quantifiable activity | pEC₅₀ = 5.19 ± 0.16 | 5-HT (pEC₅₀ = 8.24 ± 0.09) | Human | ||

| GIRK Activation | No appreciable response | Elicited 38.2 ± 3.4% of 5-HT response | 5-HT | Human | Tested at 30 µM. | |

| Dopamine D₂ Receptor | Gαi Recruitment (NanoBiT) | No detectable activity | Low-potency, low-efficacy agonist | Quinpirole | Human | No consistent increase in luminescence was observed with this compound at concentrations up to 300 µM. |

| cAMP Inhibition | No detectable activity | - | - | Human | ||

| GIRK Activation | No effect | Minimal response | Dopamine | Human | Tested at 30 µM. |

Summary of In Vitro Findings: The available data indicate that this compound is a partial agonist of the human TAAR1 receptor with submicromolar potency. Compared to the dual TAAR1/5-HT₁A agonist ulotaront, this compound exhibits lower efficacy and slower binding kinetics at the TAAR1 receptor. Notably, in the assays conducted, this compound did not demonstrate any significant activity at the serotonin 5-HT₁A or dopamine D₂ receptors, suggesting a more selective profile for TAAR1.

In Vivo Pharmacology

Preclinical in vivo studies with this compound have focused on its effects in rodent models relevant to the hyperdopaminergic state observed in psychosis.

Effect on Dopamine Synthesis in a Mouse Model of Hyperdopaminergia

A key study investigated the effect of this compound on presynaptic dopamine synthesis capacity in naïve mice and in a cocaine-induced hyperdopaminergic state using [¹⁸F]DOPA positron emission tomography (PET).

| Animal Model | Treatment Groups | Dose | Key Findings |

| C57Bl/6J Mice | 1. Vehicle + Saline (Control) | - | Baseline dopamine synthesis capacity (KiMod) = 0.028 ± 0.004 min⁻¹ |

| 2. This compound + Saline | 3 mg/kg, i.p. | 44% reduction in KiMod compared to control (0.016 ± 0.001 min⁻¹). | |

| 3. Vehicle + Cocaine | 20 mg/kg, i.p. | No significant change in KiMod compared to control (0.029 ± 0.004 min⁻¹). | |

| 4. This compound + Cocaine | 3 mg/kg + 20 mg/kg, i.p. | 50% reduction in KiMod compared to control (0.014 ± 0.002 min⁻¹). |

Summary of In Vivo Findings: In this mouse model, this compound demonstrated a significant reduction in striatal dopamine synthesis capacity, both under basal conditions and following a challenge with cocaine. This provides in vivo evidence for this compound's ability to modulate the dopamine system, consistent with its mechanism of action as a TAAR1 agonist.

Experimental Protocols

In Vitro Assays

1. TAAR1 cAMP Accumulation Assay

-

Principle: This assay measures the intracellular accumulation of cyclic AMP (cAMP) following the activation of Gs-coupled receptors like TAAR1. The GloSensor™ cAMP Assay, which utilizes a genetically encoded biosensor that emits light upon binding to cAMP, is a common method.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TAAR1 and the GloSensor™-22F cAMP plasmid.

-

Protocol Outline:

-

Cell Seeding: Plate the engineered HEK293 cells in a 384-well white, clear-bottom plate and incubate for 18-24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound and reference compounds in an appropriate assay buffer.

-

Equilibration: Incubate the cells with the GloSensor™ cAMP Reagent in a CO₂-independent medium for 2 hours at room temperature in the dark.

-

Compound Addition: Add the diluted compounds to the wells.

-

Signal Detection: Measure luminescence at various time points (e.g., 1 to 40 minutes) using a plate luminometer to capture the kinetic response of cAMP production.

-

Data Analysis: Normalize the luminescence signal to a vehicle control and a reference agonist to determine EC₅₀ and Emax values.

-

2. Luciferase Complementation-Based G-Protein Recruitment Assay (NanoBiT®)

-

Principle: This assay measures the interaction between a GPCR and its G-protein. The receptor and a G-protein subunit (e.g., Gαs) are fused to complementary, inactive fragments of a luciferase enzyme (e.g., NanoLuc®). Agonist-induced conformational changes in the receptor bring the fragments together, reconstituting luciferase activity and generating a luminescent signal.

-

Constructs:

-

Human TAAR1 fused to the Small BiT (SmBiT) fragment of NanoLuc®.

-

Mini-Gαs fused to the Large BiT (LgBiT) fragment of NanoLuc®.

-

-

Protocol Outline:

-

Transfection: Co-transfect HEK293T cells with the TAAR1-SmBiT and LgBiT-mini-Gαs constructs.

-

Cell Seeding: Plate the transfected cells in a 384-well white plate.

-

Substrate Addition: Add the Nano-Glo® Live Cell Substrate to the wells.

-

Compound Addition: Add serial dilutions of this compound or reference compounds.

-

Signal Detection: Measure luminescence at multiple time points to assess the kinetics of G-protein recruitment.

-

Data Analysis: Normalize the data to vehicle-treated cells to determine agonist-induced G-protein recruitment.

-

3. G-Protein-Coupled Inward Rectifier Potassium (GIRK) Channel Activation Assay

-

Principle: Activation of certain GPCRs, including TAAR1, can lead to the opening of GIRK channels, resulting in potassium ion efflux and membrane hyperpolarization. This can be measured using electrophysiology or fluorescence-based assays.

-

System: Xenopus laevis oocytes co-expressing the human TAAR1 receptor and GIRK1/4 channel subunits.

-

Protocol Outline (Two-Electrode Voltage Clamp):

-

Oocyte Preparation and Injection: Surgically isolate oocytes from Xenopus laevis and inject them with cRNA encoding human TAAR1 and GIRK1/4. Incubate the oocytes for 2-5 days.

-

Electrophysiological Recording: Place an oocyte in a recording chamber and perfuse with a potassium-rich solution. Impale the oocyte with two microelectrodes for voltage clamping and current recording.

-

Compound Application: Apply varying concentrations of this compound or a reference agonist to the oocyte via the perfusion system.

-

Data Acquisition: Record the inward potassium current at a holding potential of, for example, -80 mV.

-

Data Analysis: Normalize the current response to a maximal concentration of a reference agonist to determine the potency (pEC₅₀) and relative efficacy of this compound.

-

In Vivo Assay

1. [¹⁸F]DOPA PET Imaging in Mice for Dopamine Synthesis Capacity

-

Principle: This imaging technique measures the rate of dopamine synthesis in the brain. The radiotracer [¹⁸F]DOPA, an analog of the dopamine precursor L-DOPA, is taken up by dopaminergic neurons, converted to [¹⁸F]dopamine, and trapped. The rate of accumulation of the tracer in specific brain regions, such as the striatum, reflects the dopamine synthesis capacity.

-

Animal Model: Male C57Bl/6J mice.

-

Protocol Outline:

-

Animal Preparation: Anesthetize the mice and place them in a PET scanner.

-

Drug Administration: Administer this compound (3 mg/kg, i.p.) or vehicle, followed by cocaine (20 mg/kg, i.p.) or saline, 30-60 minutes before the radiotracer injection. To prevent peripheral metabolism of [¹⁸F]DOPA, co-administer a peripheral aromatic L-amino acid decarboxylase inhibitor (e.g., benserazide) and a catechol-O-methyltransferase inhibitor (e.g., entacapone).

-

Radiotracer Injection: Administer a bolus of [¹⁸F]DOPA intravenously.

-

PET Scan: Acquire dynamic PET data for a duration of 120 minutes.

-

Image Analysis:

-

Reconstruct the dynamic PET images.

-

Define regions of interest (ROIs) for the striatum and a reference region (e.g., cerebellum).

-

Generate time-activity curves for each ROI.

-

Calculate the dopamine synthesis capacity (KiMod) using a graphical analysis method (e.g., Patlak plot).

-

-

Statistical Analysis: Compare the KiMod values between the different treatment groups.

-

Signaling Pathways and Experimental Workflows

TAAR1 Signaling Pathway

In Vitro Assay Workflow: cAMP Accumulation

In Vivo Experimental Workflow: [¹⁸F]DOPA PET Imaging

Discussion and Future Directions

The preclinical data for this compound highlight its action as a partial agonist at the TAAR1 receptor with in vivo evidence of dopamine system modulation. The lack of significant activity at dopamine D₂ and serotonin 5-HT₁A receptors underscores its distinct pharmacological profile compared to existing antipsychotics and other investigational agents like ulotaront.

Despite these findings, significant gaps remain in the publicly available preclinical data for this compound. A comprehensive receptor binding panel to fully characterize its selectivity profile is not available. Detailed preclinical pharmacokinetic studies in multiple species, which are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties and for informing clinical dose selection, have not been published. Furthermore, the in vivo efficacy data is limited to a single model of hyperdopaminergia, with a lack of information on its effects in models of negative and cognitive symptoms of schizophrenia. Finally, there is a notable absence of preclinical safety pharmacology data, which would be essential for a complete risk-benefit assessment.

The discontinuation of this compound's clinical development due to insufficient efficacy presents a challenge in obtaining a more complete preclinical data package. Nevertheless, the available information provides valuable insights into the pharmacology of a selective TAAR1 partial agonist and can inform future drug discovery efforts targeting this novel mechanism for the treatment of psychiatric disorders. Further research into the structure-activity relationships of TAAR1 agonists and a deeper understanding of the functional consequences of partial versus full agonism at this receptor will be critical for the successful development of this class of compounds.

References

Ralmitaront: A Technical Guide to its Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralmitaront (RO6889450) is an investigational small molecule that has been evaluated for the treatment of schizophrenia and schizoaffective disorder.[1] It is a partial agonist of the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic systems. Unlike traditional antipsychotics that primarily target dopamine D2 receptors, this compound's mechanism of action offers a novel therapeutic approach.[2] This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of this compound, including detailed experimental methodologies and a visualization of its signaling pathway.

Data Presentation

Table 1: this compound Functional Activity at Human TAAR1

| Parameter | Value | Species | Assay Type |

| EC50 | 110.4 nM | Human | cAMP accumulation assay |

| Emax | 40.1% (relative to β-phenethylamine) | Human | cAMP accumulation assay |

Table 2: this compound Selectivity Profile

| Receptor | Activity | Concentration Tested | Assay Type(s) |

| Serotonin 5-HT1A | No demonstrable activity | Up to 300 µM | G protein recruitment (NanoBiT), cAMP accumulation, GIRK channel activation |

| Dopamine D2 | No demonstrable activity | Up to 300 µM | G protein recruitment (NanoBiT), cAMP accumulation, GIRK channel activation |

This table highlights the selectivity of this compound for TAAR1 over the 5-HT1A and D2 receptors, as demonstrated in in-vitro functional assays.[3]

Mandatory Visualizations

Experimental Protocols

Radioligand Binding Assay (for Determination of Binding Affinity - Ki)

This protocol describes a competitive binding assay to determine the affinity of this compound for a specific receptor.

-

Membrane Preparation:

-

Cells or tissues expressing the receptor of interest are homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a suitable method (e.g., BCA assay).

-

-

Assay Setup:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) specific for the receptor of interest.

-

Varying concentrations of unlabeled this compound (the competitor).

-

The prepared cell membranes.

-

-

Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled ligand for the target receptor.

-

-

Incubation:

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

G-Protein Recruitment Assay (e.g., NanoBiT)

This assay measures the recruitment of G-proteins to the receptor upon agonist binding.

-

Cell Line and Reagents:

-

HEK293T cells are co-transfected with plasmids encoding the target receptor fused to a small luciferase subunit (SmBiT) and a G-protein subunit fused to a large luciferase subunit (LgBiT).

-

-

Assay Procedure:

-

Transfected cells are seeded into 96-well plates.

-

The cells are washed and incubated with the luciferase substrate.

-

A baseline luminescence reading is taken.

-

This compound is added at various concentrations.

-

Luminescence is measured over time.

-

-

Data Analysis:

-

The increase in luminescence, indicating G-protein recruitment, is plotted against the concentration of this compound.

-

The EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) are determined from the dose-response curve.

-

cAMP Accumulation Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, following receptor activation.

-

Cell Line and Reagents:

-

HEK293T cells stably expressing the target receptor and a cAMP-sensitive biosensor (e.g., GloSensor) are used.

-

-

Assay Procedure:

-

Cells are seeded into 384-well plates and incubated with the GloSensor reagent.

-

To measure Gs coupling (cAMP increase), this compound is added at various concentrations.

-

To measure Gi coupling (cAMP decrease), cells are first stimulated with forskolin (an adenylyl cyclase activator) followed by the addition of this compound at various concentrations.

-

Luminescence is measured.

-

-

Data Analysis:

-

For Gs-coupled receptors, the increase in luminescence is plotted against the this compound concentration to determine the EC50 and Emax.

-

For Gi-coupled receptors, the decrease in the forskolin-stimulated luminescence is plotted against the this compound concentration to determine the IC50 and Emax.

-

Conclusion

This compound is a partial agonist of the TAAR1 receptor with an EC50 in the nanomolar range. A key feature of its pharmacological profile is its high selectivity for TAAR1, with no demonstrable functional activity at the serotonin 5-HT1A and dopamine D2 receptors at concentrations up to 300 µM. This selectivity profile distinguishes it from other TAAR1 agonists like ulotaront, which also exhibits activity at the 5-HT1A receptor. The lack of direct interaction with the dopamine D2 receptor, the primary target of conventional antipsychotics, underscores its novel mechanism of action. The methodologies described provide a framework for the in-vitro characterization of this compound and similar compounds, enabling a detailed understanding of their interaction with their molecular targets.

References

In Vitro Characterization of Ralmitaront: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralmitaront (RO6889450) is an investigational drug candidate that acts as a partial agonist of the trace amine-associated receptor 1 (TAAR1).[1][2] As a novel potential antipsychotic, its mechanism of action bypasses the direct dopamine D2 receptor antagonism typical of conventional antipsychotics, suggesting a potentially lower risk of extrapyramidal symptoms and metabolic disturbances.[3] TAAR1 activation modulates dopaminergic and glutamatergic neurotransmission, which is a promising strategy for treating psychotic disorders.[3][4] This document provides a comprehensive overview of the in vitro pharmacological characterization of this compound, detailing its receptor activity, the experimental protocols used for its evaluation, and its downstream signaling effects.

Core Mechanism of Action

This compound is a selective partial agonist for the TAAR1, a G protein-coupled receptor. Activation of TAAR1 can inhibit the activity of midbrain dopaminergic and serotoninergic neurons while enhancing the function of prefrontal glutamatergic neurons. By partially activating TAAR1, this compound indirectly reduces dopaminergic hyperactivity, a key feature in the pathophysiology of psychosis.

Quantitative Analysis of Receptor Activity

The in vitro activity of this compound has been quantified through various functional assays. It demonstrates submicromolar potency at TAAR1 and exhibits high selectivity, with no detectable activity at the serotonin 1A (5-HT₁ₐR) and dopamine D2 (D₂R) receptors.

| Ligand | Receptor | Assay Type | Parameter | Value | Reference |

| This compound | hTAAR1 | cAMP Accumulation | EC₅₀ | 110.4 nM | |

| hTAAR1 | cAMP Accumulation | Eₘₐₓ | 40.1% (vs. β-PEA) | ||

| 5-HT₁ₐR | G Protein Recruitment | Activity | Not Detectable | ||

| D₂R | G Protein Recruitment | Activity | Not Detectable |

Signaling Pathways and Functional Effects

TAAR1 activation by this compound has been shown to stimulate multiple G protein signaling pathways, including Gq and Gi. The differential activation of these pathways is an important area of research, with Gs and Gq signaling considered beneficial for the treatment of psychosis, while Gi signaling may be less favorable.

Experimental Protocols

The in vitro characterization of this compound has relied on several key experimental methodologies to determine its potency, efficacy, and selectivity.

G Protein Recruitment Assay (NanoBiT)

This assay was utilized to compare the activity of this compound and a related compound, ulotaront, at TAAR1, 5-HT₁ₐR, and D₂R.

Methodology:

-

Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Transfection: Cells are transfected with plasmids encoding for the target receptor (e.g., 3xHA-9β2-TAAR1) fused to a Small Binary Tag (SmBiT) and a G protein subunit (e.g., miniGαs) fused to a Large Binary Tag (LgBiT).

-

Assay Procedure:

-

Transfected cells are seeded into 96-well plates.

-

The Nano-Glo substrate is added to the cells.

-

Baseline luminescence is measured.

-

This compound or other test compounds are added at varying concentrations.

-

Luminescence is measured at multiple time points to determine G protein recruitment to the activated receptor.

-

-

Data Analysis: Luminescence counts from drug-treated wells are normalized to vehicle-treated control wells to generate concentration-response curves and determine pharmacological parameters like EC₅₀ and Eₘₐₓ.

cAMP Accumulation Assay (GloSensor)

This assay measures the functional consequence of TAAR1 activation by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Methodology:

-

Cell Culture and Transfection: HEK293T cells are co-transfected with a plasmid for the hTAAR1 receptor and the pGloSensor-22F cAMP plasmid.

-

Assay Procedure:

-

Transfected cells are seeded in 96-well plates in a CO₂-independent medium.

-

The GloSensor cAMP Reagent is added to the cells.

-

Cells are incubated to allow for equilibration.

-

This compound is added at various concentrations.

-

Luminescence is measured after a set incubation period.

-

-

Data Analysis: Changes in luminescence, which correlate with cAMP levels, are used to construct dose-response curves and calculate potency (EC₅₀) and efficacy (Eₘₐₓ).

Comparative Pharmacology: this compound vs. Ulotaront

This compound and ulotaront are both TAAR1 agonists that have been investigated for antipsychotic effects. However, their in vitro profiles exhibit key differences. This compound is a partial agonist at TAAR1 with lower efficacy and slower binding kinetics compared to ulotaront. Furthermore, unlike ulotaront, which also has partial agonist activity at the 5-HT₁ₐR, this compound lacks detectable activity at this receptor as well as at the D₂R.

Conclusion

The in vitro characterization of this compound reveals it to be a selective partial agonist of the TAAR1 receptor with submicromolar potency. It does not exhibit activity at the 5-HT₁ₐ or D₂ receptors, distinguishing it from other antipsychotics and the related compound ulotaront. Its ability to modulate Gq and Gs signaling pathways downstream of TAAR1 activation provides a novel, non-dopamine-blocking mechanism for the potential treatment of psychosis. The detailed experimental protocols and comparative data presented in this guide offer a foundational understanding for further research and development in this area.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medkoo.com [medkoo.com]

- 4. Effect of the TAAR1 Partial Agonist this compound on Presynaptic Dopamine Synthesis Capacity Measured Using [18F]DOPA PET in Naïve and Cocaine-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

Ralmitaront: A Technical Guide to its Effects on Dopamine and Serotonin Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralmitaront (RG-7906; RO-6889450) is an investigational drug that acts as a partial agonist of the trace amine-associated receptor 1 (TAAR1).[1][2][3][4] It has been evaluated for the treatment of schizophrenia and schizoaffective disorder.[1] Unlike conventional antipsychotics that primarily target dopamine D2 receptors, this compound represents a novel therapeutic approach by modulating dopaminergic and serotonergic systems through TAAR1 activation. This technical guide provides an in-depth overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound's mechanism of action.

Quantitative Pharmacological Data

This compound's primary pharmacological activity is as a partial agonist at the human TAAR1 receptor. It displays lower efficacy at TAAR1 compared to the dual TAAR1 and serotonin 5-HT1A receptor agonist, ulotaront. Notably, this compound lacks demonstrable activity at the serotonin 5-HT1A and dopamine D2 receptors.

| Target Receptor | Parameter | Value (nM) | Species | Reference |

| TAAR1 | EC50 | 110.4 | Human | |

| 5-HT1A | Activity | No demonstrable activity | - | |

| D2 | Activity | No demonstrable activity | - |

Table 1: Functional Activity of this compound

A preclinical study in mice demonstrated that this compound significantly reduces striatal dopamine synthesis capacity.

| Treatment Group | Dopamine Synthesis Capacity (KiMod, min-1) | % Reduction from Control | Species | Reference |

| Control (Vehicle) | 0.028 ± 0.004 | - | Mouse | |

| This compound (3 mg/kg) | 0.016 ± 0.001 | 44% | Mouse | |

| Cocaine (20 mg/kg) | 0.029 ± 0.004 | Not significant | Mouse | |

| This compound + Cocaine | 0.014 ± 0.002 | 50% | Mouse |

Table 2: Effect of this compound on Striatal Dopamine Synthesis Capacity in Mice

Signaling Pathways

Activation of TAAR1 by an agonist like this compound initiates a cascade of intracellular events. TAAR1 is a G protein-coupled receptor (GPCR) that primarily couples to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This elevation in cAMP activates protein kinase A (PKA), which can then phosphorylate various downstream targets, ultimately modulating the activity of dopamine and serotonin neurons.

References

Pharmacokinetics and Metabolism of Ralmitaront in Rodents: A Technical Overview

Disclaimer: Publicly available, detailed preclinical pharmacokinetic and metabolism data for Ralmitaront in rodents is limited. This guide summarizes the available information and utilizes data from the more extensively studied Trace Amine-Associated Receptor 1 (TAAR1) agonist, Ulotaront, as a representative example to provide a comprehensive understanding of this class of compounds. The use of surrogate data is clearly indicated.

Introduction

This compound (also known as RG-7906 and RO-6889450) is a partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates dopaminergic and glutamatergic neurotransmission.[1] It was investigated as a potential novel antipsychotic for the treatment of schizophrenia.[2] Unlike traditional antipsychotics that primarily target dopamine D2 receptors, TAAR1 agonists offer a different mechanism of action with the potential for an improved side-effect profile.[1] Understanding the pharmacokinetic and metabolic profile of such compounds in preclinical rodent models is crucial for drug development.

While clinical trials for this compound were discontinued due to lack of efficacy, the preclinical research provides valuable insights for scientists in the field of neuropsychopharmacology and drug development.[2]

Pharmacokinetics of TAAR1 Agonists in Rodents

Due to the scarcity of specific pharmacokinetic data for this compound, this section presents data from Ulotaront, another TAAR1 agonist that has been more thoroughly characterized in preclinical rodent models. These data provide a representative profile for this class of compounds.

Quantitative Pharmacokinetic Parameters of Ulotaront in Rodents

The following table summarizes the key pharmacokinetic parameters of Ulotaront in mice and rats, offering a comparative view of its absorption, distribution, and elimination characteristics.

| Parameter | Mouse | Rat |

| Bioavailability | >70% | >70% |

| Volume of Distribution (Vd) | ~3.5 L/kg | ~3.5 L/kg |

| Half-life (t½) | 1.5 - 4 hours | 1.5 - 4 hours |

| Clearance (CL) | 12 - 43 mL/min/kg | 12 - 43 mL/min/kg |

| Data sourced from a study on the in vitro ADME and preclinical pharmacokinetics of Ulotaront.[3] |

Metabolism of TAAR1 Agonists

The metabolic fate of a drug candidate is a critical aspect of its preclinical evaluation. While specific metabolic pathways for this compound in rodents have not been detailed in the public domain, studies on Ulotaront indicate that metabolism is a key route of elimination for TAAR1 agonists.

In Vitro Metabolism of Ulotaront

Studies on Ulotaront have shown that its metabolism is mediated by both NADPH-dependent and NADPH-independent pathways. The major cytochrome P450 enzyme involved in its metabolism has been identified as CYP2D6.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of scientific findings. This section outlines the experimental protocol used in a rodent study involving this compound and provides a general overview of methods used to characterize the pharmacokinetics of TAAR1 agonists like Ulotaront.

This compound Study in Mice for Dopamine Synthesis Capacity

A study was conducted to evaluate the effect of this compound on presynaptic dopamine synthesis capacity in mice using [18F]DOPA Positron Emission Tomography (PET).

-

Animal Model: Male C57Bl/6J mice.

-

Dosing: this compound was administered via intraperitoneal (i.p.) injection at a dose of 3 mg/kg.

-

Procedure:

-

Mice were pre-treated with this compound.

-

[18F]DOPA, a radiotracer for dopamine synthesis, was administered intravenously.

-

Dynamic PET scans were performed to measure the rate of [18F]DOPA uptake and conversion in the brain.

-

General Preclinical Pharmacokinetic Study Protocol for TAAR1 Agonists (based on Ulotaront studies)

-

Animal Models: Mice and rats are commonly used.

-

Administration Routes: Intravenous (IV), oral (PO), and intraperitoneal (IP) administrations are typically evaluated to determine key pharmacokinetic parameters like bioavailability and clearance.

-

Sample Collection: Blood samples are collected at various time points post-dosing to determine the plasma concentration of the drug over time. Brain tissue may also be collected to assess blood-brain barrier penetration.

-

Analytical Method: A sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used for the quantification of the drug and its metabolites in plasma and other biological matrices.

Visualizations: Workflows and Pathways

Diagrams are provided below to visualize the experimental workflow of the this compound mouse study and a proposed metabolic pathway for a TAAR1 agonist.

References

A Technical Guide to Utilizing Ralmitaront for the Study of Trace Amine-Associated Receptor 1 (TAAR1) Function

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that has garnered significant attention as a novel therapeutic target for neuropsychiatric disorders, including schizophrenia.[1][2] Unlike traditional antipsychotics that primarily target dopamine D2 receptors, TAAR1 agonists offer a distinct mechanism of action by modulating dopaminergic, serotonergic, and glutamatergic neurotransmission.[1][2][3]

Ralmitaront (also known as RO-6889450) is a partial agonist of the TAAR1 receptor. Although its development for the treatment of schizophrenia was discontinued following Phase II clinical trials that did not demonstrate sufficient efficacy, this compound remains a valuable pharmacological tool for researchers. Its specific binding and functional activity at TAAR1 allow for the precise investigation of the receptor's signaling pathways and physiological roles. This guide provides a comprehensive overview of this compound's pharmacological profile, detailed experimental protocols for its use in studying TAAR1, and a summary of key quantitative data.

Molecular Pharmacology of this compound

This compound is characterized as a partial agonist at the human TAAR1 receptor. In vitro studies have compared its activity to other TAAR1 agonists, such as the full agonist ulotaront. This compound generally displays lower efficacy and potency compared to ulotaront in functional assays. Notably, it lacks significant activity at other receptors commonly associated with antipsychotic drugs, such as the serotonin 5-HT1A and dopamine D2 receptors, making it a selective tool for probing TAAR1 function.

Data Presentation: In Vitro Pharmacological Profile

The following table summarizes the quantitative data on this compound's activity at TAAR1 from comparative in vitro assays.

| Assay Type | Parameter | This compound | Ulotaront (for comparison) | Receptor Target | Reference |

| G Protein Recruitment (NanoBiT) | Potency (pEC50) | Not accurately quantifiable | 7.30 ± 0.08 | hTAAR1 | |

| Efficacy (% of full agonist) | Lower than Ulotaront | Higher than this compound | hTAAR1 | ||

| cAMP Accumulation (GloSensor) | Potency (pEC50) | 6.51 ± 0.12 | 7.85 ± 0.04 | hTAAR1 | |

| Efficacy (% of full agonist) | 65 ± 5% | 100% (by definition) | hTAAR1 | ||

| GIRK Channel Activation | Efficacy (% of full agonist) | Lower than Ulotaront | Higher than this compound | hTAAR1 | |

| cAMP Accumulation | Efficacy (% of 5-HT) | No consistent increase | 44 ± 6% | 5-HT1A | |

| GIRK Channel Activation | Efficacy (% of 5-HT) | No appreciable response | 38.2 ± 3.4% | 5-HT1A |

TAAR1 Signaling Pathways Modulated by this compound

TAAR1 is canonically known to couple to the Gs alpha-subunit (Gαs) of the heterotrimeric G-protein complex. Agonist binding, including by this compound, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA).

Recent evidence suggests that TAAR1 signaling is more complex. Some studies indicate that TAAR1 can also couple to Gq and Gi signaling pathways. This compound itself has been shown to be capable of activating Gs, Gq, and Gi pathways, demonstrating functional selectivity or biased agonism. This multifaceted signaling capability is crucial for understanding the full spectrum of TAAR1's physiological effects.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of this compound for the TAAR1 receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology Details:

-

Receptor Preparation: Utilize cell membranes prepared from a stable cell line (e.g., HEK293 or CHO) overexpressing human TAAR1.

-

Assay Buffer: A typical binding buffer is 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Radioligand: Use a specific TAAR1 radioligand at a concentration near its dissociation constant (Kd).

-

Incubation: In a 384-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

-

Total Binding: Wells containing membranes and radioligand only.

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known unlabeled TAAR1 ligand to saturate the receptors.

-

-

Equilibrium: Incubate the plates for 60-120 minutes at room temperature to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of this compound to activate the Gs-coupled TAAR1 pathway, leading to an increase in intracellular cAMP.

Methodology Details:

-

Cell Culture: Use a stable cell line (e.g., HEK293) expressing human TAAR1. Culture in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

Cell Plating: Seed the cells into 384-well assay plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

-

Cell Stimulation: Add the compound dilutions to the cells. Include a vehicle control (buffer only) and a positive control (a known TAAR1 full agonist).

-

Incubation: Incubate the plate for 30-60 minutes at room temperature or 37°C to allow for cAMP accumulation.

-

Detection: The method of detection can vary. Common high-throughput methods include:

-

HTRF (Homogeneous Time-Resolved Fluorescence): Lyse the cells and add HTRF reagents (a cAMP-d2 conjugate and an anti-cAMP-cryptate antibody). After a final incubation (e.g., 60 minutes), read the plate on an HTRF-compatible reader.

-

BRET (Bioluminescence Resonance Energy Transfer): Use cells co-expressing TAAR1 and a BRET-based cAMP biosensor. Add a substrate (e.g., Coelenterazine h) and immediately read the dual-wavelength emissions on a BRET-capable plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (0% activation) and a maximal concentration of a reference full agonist (100% activation).

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 (concentration for half-maximal response) and Emax (maximum response) values.

-

In Vivo [18F]DOPA PET Imaging for Dopamine Synthesis Capacity

This in vivo protocol assesses the effect of this compound on presynaptic dopamine synthesis capacity in animal models, providing insight into its neuromodulatory effects.

Methodology Details:

-

Animal Model: The study can be performed in naïve rodents (e.g., mice) or in a model of hyperdopaminergia, such as acute cocaine administration.

-

Drug Administration: Administer this compound (e.g., 3 mg/kg, i.p.) or vehicle to the animals. In stimulated models, a psychostimulant like cocaine (e.g., 20 mg/kg, i.p.) is administered after the this compound pretreatment.

-

PET Imaging:

-

Anesthetize the animals and position them in a PET scanner.

-

Administer the radiotracer [18F]DOPA via tail-vein injection.

-

Acquire dynamic PET scan data over a period of time (e.g., 90 minutes).

-

-

Data Analysis:

-

Reconstruct the dynamic PET images.

-

Define regions of interest (ROIs), particularly in the striatum.

-

Generate time-activity curves for the ROIs.

-

Calculate the rate of [18F]DOPA influx and conversion, often expressed as the influx constant KiMod, which serves as an index of dopamine synthesis capacity.

-

Use statistical analysis (e.g., ANOVA) to compare KiMod values across different treatment groups (vehicle, this compound alone, cocaine alone, this compound + cocaine).

-

Data Presentation: In Vivo Effects on Dopamine Synthesis

The following table summarizes the key findings from an in vivo study using [18F]DOPA PET in mice.

| Treatment Group | Change in Striatal Dopamine Synthesis Capacity (KiMod) vs. Control | Animal Model | Reference |

| This compound (3 mg/kg) | ↓ 44% (Significant reduction) | Naïve Mice | |

| Cocaine (20 mg/kg) | No significant change | Naïve Mice | |

| This compound + Cocaine | ↓ 50% (Significant reduction) | Naïve Mice |

These results indicate that this compound can reduce presynaptic dopamine synthesis capacity, suggesting a potential mechanism for modulating hyperdopaminergic states.

Conclusion

This compound is a selective TAAR1 partial agonist that serves as a critical tool for the scientific community. Despite not proceeding as a clinical therapeutic, its well-characterized pharmacology allows for the detailed investigation of TAAR1 function. By activating TAAR1, this compound initiates a complex signaling cascade involving Gs, and potentially Gq and Gi proteins, which in turn modulates downstream cellular events and neurotransmitter systems. The experimental protocols detailed in this guide provide researchers with the methodologies to use this compound to explore TAAR1 binding, signaling, and its in vivo effects on dopamine neurochemistry. Such studies are essential for continuing to unravel the complex biology of the trace amine system and for the development of future therapeutics targeting this receptor.

References

Methodological & Application

Dissolving Ralmitaront for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the dissolution of Ralmitaront (also known as RO6889450), a trace amine-associated receptor 1 (TAAR1) agonist, for in vivo research applications. The following information is intended to guide researchers in preparing formulations suitable for administration in animal models.

Physicochemical Properties Overview

This compound is an orally active compound with a molecular weight of 314.39 g/mol .[1][2] Its solubility is a critical factor for achieving consistent and effective dosing in preclinical studies. While highly soluble in dimethyl sulfoxide (DMSO) for in vitro stock solutions (up to 100 mg/mL with the aid of ultrasonication), direct in vivo administration of high DMSO concentrations is not recommended due to potential toxicity.[3] Therefore, the use of co-solvents and vehicles is necessary to prepare formulations suitable for systemic administration in animals.

Recommended Formulations for In Vivo Administration

Several vehicle compositions have been successfully used to dissolve this compound for in vivo studies, achieving a clear solution at concentrations of at least 2.5 mg/mL.[3] The choice of vehicle may depend on the desired route of administration (e.g., oral gavage, intraperitoneal injection) and the specific experimental design.

Quantitative Data Summary

| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |

| DMSO | 10% | 10% | 10% |

| PEG300 | 40% | - | - |

| Tween-80 | 5% | - | - |

| Saline | 45% | - | - |

| SBE-β-CD in Saline | - | 90% (of 20% solution) | - |

| Corn Oil | - | - | 90% |

| Achieved Solubility | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |

| Data sourced from MedchemExpress.[3] |

Experimental Protocols

Below are detailed step-by-step protocols for preparing this compound formulations for in vivo administration.

Protocol 1: Aqueous Formulation with Co-solvents

This protocol is suitable for routes of administration where an aqueous solution is preferred, such as intraperitoneal (i.p.) injection or oral gavage.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), newly opened

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

Procedure:

-

Weigh the required amount of this compound powder.

-

Add 10% of the final desired volume of DMSO to the this compound powder.

-

Vortex or sonicate the mixture until the powder is completely dissolved.

-

Add 40% of the final desired volume of PEG300 and mix thoroughly.

-

Add 5% of the final desired volume of Tween-80 and mix thoroughly.

-

Add 45% of the final desired volume of sterile saline to the mixture and vortex until a clear solution is obtained.

-

If any precipitation or phase separation occurs, gentle heating and/or sonication can be applied to aid dissolution.

Protocol 2: Formulation with Solubilizing Excipient (SBE-β-CD)

This protocol utilizes a cyclodextrin to enhance the aqueous solubility of this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), newly opened

-

20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline

Procedure:

-

Weigh the required amount of this compound powder.

-

Add 10% of the final desired volume of DMSO to the this compound powder.

-

Vortex or sonicate until the powder is fully dissolved.

-

Add 90% of the final desired volume of the 20% SBE-β-CD in saline solution.

-

Mix thoroughly until a clear solution is achieved. Gentle heating or sonication may be used if necessary.

Protocol 3: Oil-based Formulation

This formulation is suitable for oral gavage or subcutaneous injection.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), newly opened

-

Corn Oil

Procedure:

-

Weigh the required amount of this compound powder.

-

Add 10% of the final desired volume of DMSO to the this compound powder.

-

Vortex or sonicate until the powder is completely dissolved.

-

Add 90% of the final desired volume of corn oil.

-

Mix thoroughly to create a uniform solution.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Formulation

Caption: Workflow for preparing this compound solutions.

This compound Signaling Pathway

Caption: this compound's mechanism of action via TAAR1.

References

Ralmitaront for Mouse Behavioral Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ralmitaront (RO6889450) is a partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates dopaminergic and glutamatergic neurotransmission.[1] Due to its mechanism of action, this compound has been investigated as a potential therapeutic for schizophrenia. Preclinical research in mouse models is crucial for elucidating the behavioral effects of this compound and determining effective dosage ranges for various behavioral paradigms. This document provides a summary of a known dosage used in a mouse study, detailed protocols for key behavioral assays relevant to the study of neuropsychiatric disorders, and a visualization of the experimental workflow and the compound's signaling pathway.

Data Presentation

Currently, publicly available research explicitly detailing dose-response studies of this compound across a range of behavioral assays in mice is limited. However, a key study provides a specific dosage used for in vivo imaging that has implications for its behavioral effects.

| Compound | Dose | Route of Administration | Mouse Strain | Behavioral Assay/Model | Key Findings | Reference |

| This compound | 3 mg/kg | Intraperitoneal (i.p.) | Not Specified | Cocaine-induced hyperdopaminergic state (PET imaging) | Pretreatment with this compound significantly reduced dopamine synthesis capacity, suggesting a potential to modulate dopamine-related behaviors.[2] | [2] |

Note: While the above study did not directly measure behavioral outcomes, it provides a valuable in vivo effective dose that modulates a key neurotransmitter system implicated in the behavioral effects of antipsychotics. Further dose-response studies are necessary to establish the optimal dosage for specific behavioral tests.

Experimental Protocols

Detailed methodologies for key behavioral experiments relevant to the preclinical assessment of antipsychotic-like compounds are provided below. These protocols are standardized and can be adapted for the evaluation of this compound.

Locomotor Activity Test

Objective: To assess the effect of this compound on spontaneous locomotor activity and to identify potential sedative or stimulant effects.

Apparatus:

-

Open field arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material.

-

Automated activity monitoring system with infrared beams or video tracking software.

Procedure:

-

Habituation: Acclimate mice to the testing room for at least 30 minutes before the experiment.

-

Drug Administration: Administer this compound or vehicle (e.g., saline, DMSO solution) via the desired route (e.g., i.p.).

-

Testing: Immediately after injection, place the mouse in the center of the open field arena.

-

Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a predefined period (e.g., 30-60 minutes).

-

Data Analysis: Analyze the data to determine if this compound significantly alters locomotor activity compared to the vehicle-treated group. A dose-response curve can be generated by testing multiple doses.

Novel Object Recognition (NOR) Test

Objective: To evaluate the effect of this compound on recognition memory, a cognitive domain often impaired in schizophrenia.

Apparatus:

-

Open field arena (same as for locomotor activity).

-

Two sets of identical objects (e.g., small plastic toys, metal objects) that are of similar size but differ in shape and texture.

Procedure:

-

Habituation: On day 1, allow each mouse to freely explore the empty open field arena for 5-10 minutes.

-

Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).

-

Inter-trial Interval (ITI): Return the mouse to its home cage for a specific duration (e.g., 1 hour or 24 hours).

-

Testing Phase: After the ITI, place the mouse back into the arena where one of the familiar objects has been replaced with a novel object.

-

Data Collection: Record the time the mouse spends exploring each object (sniffing, touching) for a set period (e.g., 5 minutes).

-

Data Analysis: Calculate a discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Prepulse Inhibition (PPI) of the Startle Reflex

Objective: To assess sensorimotor gating, a pre-attentive process that is deficient in schizophrenia.

Apparatus:

-

Acoustic startle response system with a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the startle response.

Procedure:

-

Habituation: Place the mouse in the startle chamber and allow a 5-minute acclimation period with background white noise.

-

Testing Session: The session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.

-

Prepulse-alone trials: A weak acoustic stimulus (e.g., 74, 78, 82 dB) that does not elicit a startle response.

-

Prepulse-pulse trials: The weak prepulse stimulus is presented shortly before the strong pulse stimulus.

-

No-stimulus trials: Background noise only.

-

-

Data Collection: The system records the startle amplitude for each trial.

-

Data Analysis: Calculate the percentage of PPI for each prepulse intensity: %PPI = [1 - (Startle response on prepulse-pulse trials / Startle response on pulse-alone trials)] x 100.

Social Interaction Test

Objective: To evaluate the effect of this compound on social behavior, which can be impaired in neuropsychiatric disorders.

Apparatus:

-

A three-chambered social interaction arena. The side chambers contain small wire cages to hold stimulus mice.

Procedure:

-

Habituation: Place the test mouse in the central chamber and allow it to explore all three chambers for a set period (e.g., 10 minutes).

-

Sociability Phase: Place an unfamiliar "stranger" mouse in one of the wire cages in a side chamber. Place an empty wire cage in the other side chamber. Allow the test mouse to explore all three chambers for 10 minutes.

-

Social Novelty Phase: Replace the empty cage with a second, "novel" stranger mouse. The first stranger mouse remains in its cage. Allow the test mouse to explore for another 10 minutes.

-

Data Collection: Record the time the test mouse spends in each chamber and the time spent sniffing each wire cage.

-

Data Analysis: Analyze the time spent with the stranger mouse versus the empty cage (sociability) and the time spent with the novel stranger versus the familiar stranger (social novelty).

Visualizations

Experimental Workflow

Caption: Experimental workflow for mouse behavioral studies with this compound.

This compound Signaling Pathway